molecular formula C36H50Cl2O5 B15126248 [2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dicyclohexylmethyl carbonate

[2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dicyclohexylmethyl carbonate

Cat. No.: B15126248
M. Wt: 633.7 g/mol
InChI Key: YHKWQBFYBUXNDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dicyclohexylmethyl carbonate is a synthetic organic compound It belongs to the class of corticosteroids, which are widely used for their anti-inflammatory and immunosuppressive properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dicyclohexylmethyl carbonate typically involves multiple steps:

    Starting Material: The synthesis begins with the preparation of the core cyclopenta[a]phenanthrene structure.

    Oxidation: The 3-oxo group is introduced via oxidation reactions using reagents such as chromium trioxide or pyridinium chlorochromate.

    Esterification: The final step involves the esterification of the 17-hydroxy group with dicyclohexylmethyl carbonate under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the process and minimize human error.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the ketone groups to alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of ethers, amides, or other substituted derivatives.

Scientific Research Applications

Chemistry

The compound is used as a precursor in the synthesis of more complex corticosteroids and other bioactive molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is used to study the mechanisms of corticosteroid action and their effects on cellular processes. It serves as a model compound for investigating receptor binding and signal transduction pathways.

Medicine

Medically, this compound has potential applications in the treatment of inflammatory and autoimmune diseases. Its anti-inflammatory properties make it a candidate for developing new therapeutic agents.

Industry

In the pharmaceutical industry, this compound is used in the formulation of topical and systemic corticosteroid medications. It is also explored for its potential use in drug delivery systems.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding induces a conformational change in the receptor, allowing it to translocate to the nucleus. Once in the nucleus, the receptor-ligand complex binds to specific DNA sequences, regulating the transcription of genes involved in inflammatory and immune responses. The molecular targets include cytokines, chemokines, and other mediators of inflammation.

Comparison with Similar Compounds

Similar Compounds

    Betamethasone: Another corticosteroid with similar anti-inflammatory properties.

    Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.

    Hydrocortisone: A naturally occurring corticosteroid with a broader range of applications.

Uniqueness

[2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dicyclohexylmethyl carbonate is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for glucocorticoid receptors. These modifications also contribute to its improved pharmacokinetic properties, such as increased half-life and reduced side effects compared to other corticosteroids.

Properties

Molecular Formula

C36H50Cl2O5

Molecular Weight

633.7 g/mol

IUPAC Name

[2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dicyclohexylmethyl carbonate

InChI

InChI=1S/C36H50Cl2O5/c1-22-18-28-27-15-14-25-19-26(39)16-17-35(25,3)36(27,38)30(37)20-34(28,2)31(22)29(40)21-42-33(41)43-32(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h16-17,19,22-24,27-28,30-32H,4-15,18,20-21H2,1-3H3

InChI Key

YHKWQBFYBUXNDL-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)OC(C5CCCCC5)C6CCCCC6)C)Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.